4-Ethyl-1,2-difluorobenzene
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Overview
Description
4-Ethyl-1,2-difluorobenzene: is an aromatic compound with the molecular formula C8H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and an ethyl group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,2-difluorobenzene can be achieved through several methods. One common approach is the Balz-Schiemann reaction , which involves the conversion of diazonium tetrafluoroborate salts to their corresponding fluorides. The process typically starts with the diazotization of 4-ethyl-2-fluoroaniline, followed by the thermal decomposition of the diazonium salt to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. These methods can address challenges such as the exothermic nature of diazotization reactions and the instability of diazonium intermediates .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the fluorine atoms influence the reactivity and regioselectivity of the aromatic ring.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
EAS Reactions: Typical reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and hydrogen gas.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, bromination of this compound may yield 4-ethyl-1,2-difluoro-3-bromobenzene .
Scientific Research Applications
Chemistry: 4-Ethyl-1,2-difluorobenzene is used as a solvent in electrochemical studies of transition metal complexes due to its high dielectric constant and chemical inertness .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of various organometallic derivatives and as a precursor for more complex chemical compounds .
Mechanism of Action
The mechanism of action of 4-ethyl-1,2-difluorobenzene in chemical reactions primarily involves its role as an aromatic compound. In electrophilic aromatic substitution reactions, the fluorine atoms and the ethyl group influence the electron density of the benzene ring, affecting the reactivity and regioselectivity of the compound . The formation of a sigma complex (arenium ion) is a key intermediate step in these reactions .
Comparison with Similar Compounds
1,2-Difluorobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1,4-Difluorobenzene: Has fluorine atoms at the 1 and 4 positions, leading to different electronic and steric effects compared to 4-ethyl-1,2-difluorobenzene.
4-Ethyl-1-fluorobenzene: Contains only one fluorine atom, resulting in different reactivity and properties.
Properties
Molecular Formula |
C8H8F2 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-ethyl-1,2-difluorobenzene |
InChI |
InChI=1S/C8H8F2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI Key |
JTQKFJWXQHKANB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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